3-cyclohexyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Medicinal Chemistry Kinase Inhibition GPCR Modulation

This N-cyclohexylpropanamide variant of the thiophene-pyridazinone core enables precise SAR mapping not achievable with generic acetamide or piperazine analogs. Its structural uniqueness alters lipophilicity and target engagement, making it an indispensable comparator for labs with proprietary scaffold data. Procure for in-house profiling; no public bioactivity data exists to substitute for empirical validation.

Molecular Formula C19H25N3O2S
Molecular Weight 359.49
CAS No. 946345-07-9
Cat. No. B2774411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
CAS946345-07-9
Molecular FormulaC19H25N3O2S
Molecular Weight359.49
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C19H25N3O2S/c23-18(10-8-15-5-2-1-3-6-15)20-12-13-22-19(24)11-9-16(21-22)17-7-4-14-25-17/h4,7,9,11,14-15H,1-3,5-6,8,10,12-13H2,(H,20,23)
InChIKeyOFUALCOAOQCPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclohexyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide (946345-07-9): Baseline Identity and Context for Procurement Assessment


3-cyclohexyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide (CAS 946345‑07‑9) is a synthetic small-molecule featuring a pyridazinone core substituted at the 3‑position with a thiophene ring and bearing an N‑ethyl‑3‑cyclohexylpropanamide side‑chain [REFS‑1]. This structural architecture places it within the broader family of thiophene‑pyridazinone derivatives, a class recognized in medicinal chemistry for its potential interactions with kinase, cholinesterase, and G‑protein‑coupled receptor targets [REFS‑1]. The compound is catalogued by several chemical vendors as a research‑grade building block or screening compound [REFS‑1], yet publicly available peer‑reviewed pharmacological characterisation or target‑engagement data for this specific entity remain absent from primary literature, patents, and authoritative databases as of the search cut‑off date.

Why In‑Class Pyridazinone‑Thiophene Analogs Cannot Substitute 3‑cyclohexyl‑N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)propanamide Without Quantitative Loss of Contextual Fidelity


Although numerous compounds sharing the 6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl scaffold are commercially available, subtle variations in the N‑substituent (cyclohexylpropanamide vs. simple acetamide, piperazine, or benzamide motifs) are known in the analog series to profoundly alter physicochemical properties (lipophilicity, solubility), target‑engagement profiles, and metabolic stability [REFS‑1]. Without compound‑specific activity data, any generic substitution carries the risk of switching to an analog whose pharmacokinetic and pharmacodynamic behavior diverges from the scaffold‑average, undermining assay reproducibility or SAR continuity [REFS‑1]. The absence of head‑to‑head quantitative comparisons in the public domain underscores that interchangeability cannot be assumed and must be experimentally validated for each distinct N‑substituent pattern.

Quantitative Differentiation Evidence for 3‑cyclohexyl‑N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)propanamide (946345‑07‑9) Against Closest Analogs


Publicly Available Target‑Engagement and Selectivity Data: Negative Finding Across All Measured Dimensions

A systematic search of PubMed, Google Patents, PubChem, ChemSpider, and ZINC databases for CAS 946345‑07‑9 returned zero primary research articles, patents, or authoritative database entries containing quantitative biological activity data for this specific compound [REFS‑1]. Consequently, no head‑to‑head comparison, cross‑study comparable, or class‑level quantitative evidence can be presented for any pharmacological, pharmacokinetic, or physicochemical differentiation dimension. Putative comparators (e.g., N‑(3‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)propyl)propionamide, N‑(2‑(methylthio)phenyl)‑2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)propanamide, and 2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)‑N‑(4‑phenylbutan‑2‑yl)acetamide [REFS‑1]) also lack publicly disclosed quantitative biological data, rendering any direct comparison impossible. This evidentiary gap must be explicitly stated to prevent procurement decisions based on unsubstantiated assumptions.

Medicinal Chemistry Kinase Inhibition GPCR Modulation Cholinesterase Inhibition

Evidence‑Constrained Application Scenarios for 3‑cyclohexyl‑N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)propanamide (946345‑07‑9)


Internal Medicinal Chemistry SAR Expansion of Pyridazinone‑Thiophene Libraries

Where a research group has already generated proprietary data on the pyridazinone‑thiophene scaffold, procurement of 946345‑07‑9 can serve as a comparator N‑cyclohexylpropanamide variant to empirically map the influence of this specific side‑chain on potency, selectivity, and physicochemical parameters. All differentiation must be established de novo through in‑house assays, as no public data exist to guide selection [REFS‑1].

Crystallography or Biophysics Probe where Target Engagement is Pre‑determined In‑House

If an academic or industrial laboratory has independently identified the compound as a hit against a target of interest, the compound may be used for co‑crystallization, SPR, or ITC studies to elucidate binding mode. Procurement is justified solely by proprietary internal data; no published rationale supports its prioritization over untested analogs [REFS‑1].

Negative Control or Chemical Probe in Target‑Class Assays

In the absence of known biological activity, the compound could theoretically be employed as a structurally matched negative control for assays involving pyridazinone‑based compounds. However, this application is speculative; the compound's actual inertness must be verified in the specific assay system before use [REFS‑1].

Synthetic Methodology Development and Derivatization Studies

The compound's functional groups (amide, pyridazinone, thiophene) make it a useful substrate for reaction optimization or for generating novel derivatives via alkylation, acylation, or cross‑coupling. This application is independent of biological annotation and relies solely on its chemical accessibility [REFS‑1].

Quote Request

Request a Quote for 3-cyclohexyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.